molecular formula C17H23N3O4 B6964364 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide

Cat. No.: B6964364
M. Wt: 333.4 g/mol
InChI Key: DGITXOWMFVRFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolidinone ring and a butanamide moiety linked to a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.

    Attachment of the Butanamide Moiety: The butanamide group can be introduced through an amidation reaction, where the imidazolidinone intermediate is reacted with a butanoyl chloride derivative.

    Introduction of the Methylphenoxy Group: The final step involves the etherification of the butanamide intermediate with a methylphenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions (e.g., basic or acidic medium).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-chlorophenoxy)butanamide: Similar structure with a chlorophenoxy group instead of a methylphenoxy group.

    N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-fluorophenoxy)butanamide: Similar structure with a fluorophenoxy group instead of a methylphenoxy group.

    N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-bromophenoxy)butanamide: Similar structure with a bromophenoxy group instead of a methylphenoxy group.

Uniqueness

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-5-12(24-13-10-8-7-9-11(13)3)14(21)19-20-15(22)17(4,6-2)18-16(20)23/h7-10,12H,5-6H2,1-4H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGITXOWMFVRFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN1C(=O)C(NC1=O)(C)CC)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.